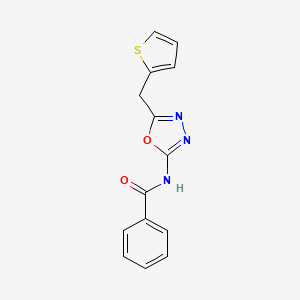

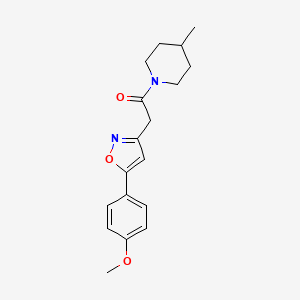

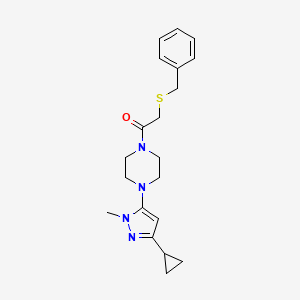

![molecular formula C22H20N2O3S B2538291 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-phenylbenzamide CAS No. 941985-84-8](/img/structure/B2538291.png)

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-phenylbenzamide involves multiple steps, starting with the reduction and nitration of benzil to yield dinitrobibenzyl, which is then reduced to diaminobibenzyl. This intermediate is condensed with carbonyl compounds to form benzylideneamino bibenzyls, which upon cycloaddition with mercaptoacetic acid or 2-mercaptopropionic acid, yield the thiazolidinone derivatives . Another approach involves the reaction of benzenamine with substituted benzaldehydes, followed by cyclocondensation with 2-mercaptoacetic acid to produce thiazolidin-4-one derivatives . Additionally, a one-pot three-component synthesis in glycerol medium has been reported for the synthesis of related N-arylbenzamides .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a 4-oxothiazolidin ring, which is a common pharmacophore in various bioactive compounds. The absolute configuration of diastereomers can be tentatively assigned based on NMR spectral data, with distinct signals indicating the presence of chiral centers . The molecular docking studies of related compounds suggest that the binding affinity to biological targets is influenced by the substitution pattern on the phenyl ring .

Chemical Reactions Analysis

The thiazolidinone derivatives synthesized can undergo cycloaddition reactions to form bibenzyls with potential fungicidal activity . The imines formed in the synthesis process can be further reacted with 2-mercaptoacetic acid to yield thiazolidin-4-one derivatives . These reactions are crucial for the formation of the bioactive thiazolidinone core.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of electron-withdrawing substituents on the phenyl ring is favorable for antibacterial activity, and the geometry of the molecule does not play a significant role in this response . The synthesized compounds generally show activity against Gram-positive bacterial strains, and their fungitoxicities have been evaluated against various pathogens .

Case Studies and Applications

Several of the synthesized thiazolidinone derivatives have been evaluated for their biological activities. Some compounds displayed fungitoxicities comparable to commercial fungicides against Fusarium oxysporium and Penicillium citrinum . The thiazolidin-4-one derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . Moreover, certain derivatives have been identified as agonists of benzodiazepine receptors with anticonvulsant and sedative-hypnotic activities without impairing learning and memory . The N-arylbenzamides synthesized in glycerol medium exhibited cytotoxic potentials against various cancer cells and showed promising binding affinities in molecular docking studies .

Scientific Research Applications

Anti-hyperglycemic and Anti-hyperlipidemic Activities

- A series of thiazolidine-2,4-diones, structurally related to the compound , were synthesized and evaluated for anti-diabetic activity. Some derivatives showed significant blood glucose and triglyceride-lowering activity, comparable to the standard pioglitazone, indicating potential applications in treating diabetes and lipid disorders (Shrivastava et al., 2016).

Antimicrobial Properties

- New thiazolidinone derivatives, including those similar to the mentioned compound, have shown promising antimicrobial activities. Certain derivatives exhibited significant effects against a range of bacterial and fungal species, suggesting their potential use in developing new antimicrobial agents (Incerti et al., 2017), (Hussein & Azeez, 2013), (Baviskar et al., 2013).

Antioxidant and Anti-inflammatory Effects

- Compounds structurally related to N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-phenylbenzamide have shown significant antioxidant and anti-inflammatory activities. These properties suggest their potential therapeutic applications in conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Antitumor Activities

- Certain thiazolidinone derivatives, akin to the compound , have demonstrated notable antitumor activities against various cancer cell lines. This suggests their potential as candidates for anticancer drug development (Ravinaik et al., 2021).

Anti-inflammatory and Wound Healing Effects

- 4-Thiazolidinone derivatives, similar in structure to the compound under discussion, have been shown to have anti-inflammatory effects and potential wound healing properties, indicating their possible application in tissue repair and inflammatory diseases (Incerti et al., 2018).

Future Directions

properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c25-22(19-9-7-18(8-10-19)17-5-2-1-3-6-17)23-20-11-13-21(14-12-20)24-15-4-16-28(24,26)27/h1-3,5-14H,4,15-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVSCPBZNAOEIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

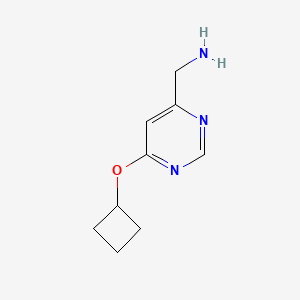

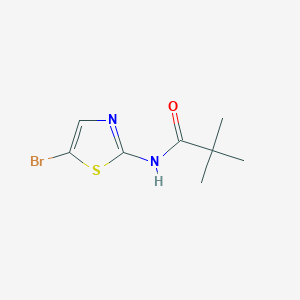

![N-(2-carbamoylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2538210.png)

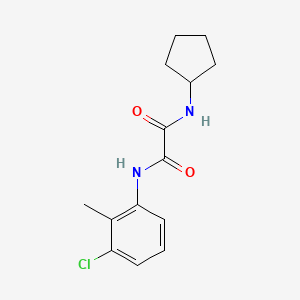

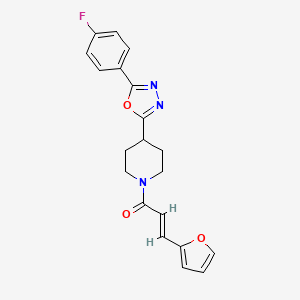

![N-(3-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2538213.png)

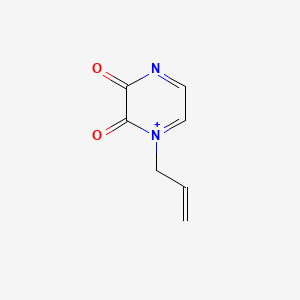

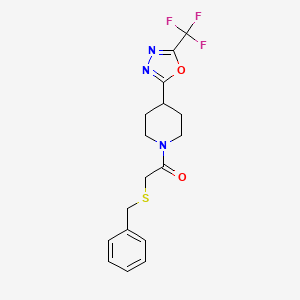

![11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2538215.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2538226.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)